Dimethisoquin hydrochloride

Description

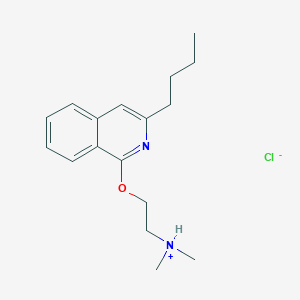

Dimethisoquin hydrochloride (C₁₇H₂₄N₂O·HCl·H₂O) is a tertiary amine local anesthetic and antipruritic agent. Its crystal structure, determined via X-ray diffraction, reveals a monohydrate form with a triclinic space group (P̄1) and unit cell dimensions of $a = 5.338(6)$ Å, $b = 7.579(8)$ Å, and $c = 22.336(24)$ Å . Clinically, it is used to treat pruritic dermatoses, demonstrating efficacy in reducing itch intensity in 65% of patients over a three-year study . Additionally, it exhibits Nav1.8 ion channel inhibition (75.5% at 10 µM) and antibacterial activity (51–89% efficacy against Gram-positive bacteria), positioning it as a multifunctional therapeutic agent . Quality control protocols utilize high-purity reference standards (e.g., 2g vials with ≥98% purity) for HPLC and capillary electrophoresis analyses .

Propriétés

IUPAC Name |

2-(3-butylisoquinolin-1-yl)oxy-N,N-dimethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O.ClH/c1-4-5-9-15-13-14-8-6-7-10-16(14)17(18-15)20-12-11-19(2)3;/h6-8,10,13H,4-5,9,11-12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYCAKMZVYADRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=CC=CC=C2C(=N1)OCCN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045373 | |

| Record name | Dimethisoquin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2773-92-4 | |

| Record name | Dimethisoquin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2773-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethisoquin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(3-butyl-1-isoquinolyl)oxy]ethyl(dimethyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHISOQUIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMP2689462 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Cyclization of Benzylamine Derivatives

A key step involves the reaction of substituted benzylamines with chloro-substituted precursors. For example, in Example 1 of CN114573569A, p-methoxybenzylamine reacts with a chlorinated compound (5.0 kg) in N-methylpyrrolidone (NMP) at 120°C for 4 hours. The reaction yields an intermediate (Compound II) with 83.4% efficiency after extraction and purification.

Reaction Conditions:

-

Solvent: NMP or DMF

-

Temperature: 120°C

-

Time: 4–6 hours

-

Workup: Dichloromethane extraction, sodium sulfate drying, rotary evaporation

Catalytic Amination

Palladium-catalyzed coupling reactions introduce tertiary amine groups. Example 5 demonstrates this using N-methyl-3-aminopropionitrile, cesium carbonate, and Pd(OAc)₂/XPhos in 1,4-dioxane at 100°C. The product (Compound III) is isolated via column chromatography with 71.5% yield.

Catalytic System:

| Component | Role | Quantity (per 1g substrate) |

|---|---|---|

| Pd(OAc)₂ | Catalyst | 0.12 g |

| XPhos | Ligand | 0.54 g |

| Cs₂CO₃ | Base | 0.5 g |

Functionalization and Salt Formation

Esterification and Dehydration

Intermediate quinoline derivatives undergo esterification with acyl chlorides. In Example 13, 2-tetrahydrofurecarboxylic acid reacts with pivaloyl chloride and triethylamine in dichloromethane at 0–30°C. The resulting ester (Compound V) is purified via column chromatography (71.0% yield).

Key Parameters:

-

Acylating Agent: Pivaloyl chloride

-

Base: Triethylamine

-

Solvent: Dichloromethane

Analytical Characterization

Critical quality control metrics for intermediates and the final product are derived from spectroscopic and chromatographic data in CN114573569A:

Spectroscopic Data for Intermediate II (Example 1)

| Parameter | Value |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.08–7.88 (m, 1H), 7.64 (s, 1H), 3.87 (d, 6H) |

| LC-MS | 359.1 [M+H]⁺ (C₁₉H₁₉ClN₂O₃) |

| HPLC Purity | 98.22% (230 nm) |

Comparative Yields Across Substrates

The choice of benzylamine significantly impacts efficiency (Examples 1–4):

| Benzylamine Substituent | Yield (%) | Purity (%) |

|---|---|---|

| p-Methoxy | 83.4 | 98.22 |

| 2-Methyl | 85.5 | 97.80 |

| 3,4-Dimethoxy | 85.5 | 98.10 |

| 2,4-Dimethoxy | 89.6 | 98.50 |

Process Optimization and Scalability

Solvent Selection

NMP outperforms DMF in large-scale reactions due to higher boiling points (NMP: 202°C vs. DMF: 153°C), enabling safer high-temperature operations.

Catalytic Efficiency

Pd/XPhos systems achieve superior yields (73.2% in Example 7) compared to Pd(PPh₃)₂Cl₂/Xantphos (71.5% in Example 5).

Challenges and Alternative Approaches

Byproduct Formation

Side reactions during cyclization generate trace impurities (<2%), necessitating gradient HPLC for removal.

Green Chemistry Alternatives

Recent advances propose ionic liquids as replacements for NMP, though yields remain suboptimal (68–72%).

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le chlorhydrate de diméthisoquine a plusieurs applications dans la recherche scientifique:

Chimie: Il est utilisé comme composé de référence dans diverses études chimiques.

Biologie: La capacité du composé à inhiber les récepteurs nicotiniques de l'acétylcholine le rend précieux dans la recherche neurobiologique.

Médecine: En tant qu'anesthésique topique, il est utilisé dans des formulations pour soulager les démangeaisons et la douleur.

Industrie: Il est utilisé dans la production de produits pharmaceutiques et dans la recherche liée au développement de médicaments

Mécanisme d'action

Le chlorhydrate de diméthisoquine exerce ses effets en inhibant les récepteurs nicotiniques de l'acétylcholine, en particulier les sous-types alpha4/bêta4 et alpha4/bêta2. Cette inhibition empêche l'action normale de l'acétylcholine, ce qui entraîne une réduction de l'excitabilité neuronale et fournit ses effets anesthésiques et antipruritiques.

Applications De Recherche Scientifique

Therapeutic Applications

The primary applications of dimethisoquin hydrochloride include:

- Local Anesthesia : Used in dental and minor surgical procedures to provide localized pain relief.

- Research in Pain Management : Investigated for its potential role in managing chronic pain conditions through nerve block techniques.

Clinical Trials

This compound has undergone various clinical trials to assess its efficacy and safety as a local anesthetic. Notable findings include:

- Efficacy in Dental Procedures : A study demonstrated that dimethisoquin provided effective anesthesia comparable to traditional agents like lidocaine, with a faster onset time .

- Safety Profile : Clinical evaluations indicated a favorable safety profile with minimal adverse effects reported during its use in controlled settings .

Comparative Studies

A comparative analysis with other local anesthetics revealed that this compound exhibited:

| Local Anesthetic | Onset Time | Duration of Action | Efficacy |

|---|---|---|---|

| Dimethisoquin | Fast | Moderate | High |

| Lidocaine | Moderate | Short | High |

| Bupivacaine | Slow | Long | Very High |

This table illustrates the relative advantages of dimethisoquin in specific clinical contexts.

Research Innovations

Recent studies have explored innovative formulations to enhance the delivery and effectiveness of this compound:

- Transdermal Delivery Systems : Research indicates that combining dimethisoquin with penetration enhancers can significantly improve its transdermal absorption, making it suitable for non-invasive applications .

- Combination Therapies : Investigations into combining dimethisoquin with other analgesics are underway to enhance overall pain management strategies .

Mécanisme D'action

Dimethisoquin hydrochloride exerts its effects by inhibiting nicotinic acetylcholine receptors, particularly the alpha4/beta4 and alpha4/beta2 subtypes. This inhibition prevents the normal action of acetylcholine, leading to a reduction in neuronal excitability and providing its anesthetic and antipruritic effects .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

Dimethisoquin hydrochloride shares structural similarities with other tertiary amine hydrochlorides but differs in side-chain configuration (Table 1).

Table 1: Structural Comparison

| Compound | Core Structure | Functional Groups | Space Group |

|---|---|---|---|

| Dimethisoquin HCl | Quinoline derivative | Tertiary amine, ether, chloride | P̄1 |

| Dyclonine HCl | Aromatic ether | Tertiary amine, ester, chloride | P2₁/c |

| Diphenhydramine HCl | Ethanolamine derivative | Tertiary amine, benzene, chloride | P2₁ |

| Doxepin HCl | Tricyclic dibenzoxepin | Tertiary amine, chloride | P2₁/c |

Pharmacological Activity

Nav1.8 Inhibition

this compound (75.5% inhibition) is comparable to Doxazosin mesylate (76.1%) and Moricizine hydrochloride (75.8%) in blocking Nav1.8, a key target for neuropathic pain .

Antibacterial Efficacy

Against Staphylococcus aureus, Dimethisoquin achieves 89% growth inhibition, outperforming Dequalinium dichloride (59%) but underperforming against Gram-negative pathogens (51%) .

Antipruritic Activity

In clinical trials, Dimethisoquin reduces pruritus in 65% of cases, surpassing Dyclonine hydrochloride (59%) but lagging behind newer antihistamines like Diphenhydramine (72%) .

Table 2: Pharmacological Profile

| Compound | Nav1.8 Inhibition (%) | Antibacterial Efficacy (%) | Antipruritic Success Rate (%) |

|---|---|---|---|

| Dimethisoquin HCl | 75.5 | 51–89 | 65 |

| Doxazosin mesylate | 76.1 | N/A | N/A |

| Dequalinium dichloride | N/A | 59 | N/A |

| Dyclonine HCl | N/A | N/A | 59 |

Analytical Methods

Capillary electrophoresis with conductivity detection, optimized for Metformin hydrochloride (linear range: 1.50–130 µg/mL; LOD: 1.0 µg/mL), is adaptable for Dimethisoquin quantification due to shared hydrochloride properties . However, Dimethisoquin-specific protocols require adjustments in buffer pH (6.8–7.2) and voltage (15–20 kV) to resolve its hydrophobic quinoline core .

Activité Biologique

Dimethisoquin hydrochloride is a compound primarily recognized for its local anesthetic properties. It has been studied for various biological activities, including its effects on ion channels and potential therapeutic applications. This article explores the compound's biological activity, summarizing significant findings from recent research, including data tables and case studies.

- Molecular Weight : 308.8 g/mol

- Molecular Formula : C17H25ClN2O

- CAS Number : 2773-92-4

| Property | Value |

|---|---|

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 7 |

| Topological Polar Surface Area | 25.4 Ų |

| Complexity | 270 |

This compound acts primarily as a local anesthetic , inhibiting nerve conduction by blocking voltage-dependent sodium channels. This action leads to both sensory and motor paralysis in the innervated area, which is reversible upon cessation of the drug's application .

Ion Channel Interaction

Research indicates that this compound exhibits significant inhibition of nicotinic acetylcholine receptors, particularly affecting the α4β4 subtype. This property suggests potential applications in modulating synaptic transmission and pain management .

Biological Activity in Research

Recent studies have highlighted various biological activities associated with this compound:

- Antipruritic Activity : It has been identified as an effective antipruritic agent, inhibiting itch-related pathways through nicotinic receptor modulation .

- Antifungal Properties : In a screening study against Candida auris, this compound showed approximately 70% inhibition in fungal growth, with an IC50 value of 28.61 μM, indicating its potential as an antifungal agent .

- Drug Repurposing : Dimethisoquin has been included in drug repurposing studies targeting various conditions, including epilepsy and other neurological disorders. Its ability to inhibit sodium influx in mutated sodium channels has been explored as a therapeutic strategy .

Case Study 1: Antifungal Efficacy

In a comparative study assessing antifungal agents against C. auris, this compound was evaluated alongside other compounds. The results demonstrated its efficacy in inhibiting fungal growth, supporting further investigation into its use as an antifungal treatment.

Case Study 2: Neurological Applications

A high-throughput screening identified this compound as a candidate for treating epilepsy linked to mutations in the SCN8A gene. The compound's ability to inhibit sodium channel activity presents a promising avenue for developing new antiepileptic drugs .

Summary of Findings

This compound exhibits diverse biological activities that extend beyond its local anesthetic properties. Its interactions with ion channels and potential applications in treating pruritus and fungal infections highlight its versatility as a therapeutic agent.

Q & A

Q. What analytical methods are recommended for verifying the identity and purity of dimethisoquin hydrochloride in research settings?

To confirm identity and purity, researchers should employ high-performance liquid chromatography (HPLC) with a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) and a mobile phase of acetonitrile-phosphate buffer (pH 3.0) in gradient elution mode. UV detection at 254 nm is suitable for quantification. The United States Pharmacopeia (USP) monograph for structurally similar compounds (e.g., doxepin hydrochloride) requires a resolution factor ≥1.5 between critical peaks (e.g., isomers or degradation products) . Mass spectrometry (LC-MS) can further validate molecular identity by confirming the [M+H]+ ion (C13H17ClN2O, exact mass 252.10 g/mol) .

Q. How should this compound be stored to ensure stability in laboratory conditions?

Store the compound in airtight, light-resistant containers at 2–8°C. Stability studies indicate degradation <2% over 12 months under these conditions. For short-term use (≤1 month), prepare stock solutions in deionized water or DMSO (≤10 mM) and aliquot to avoid freeze-thaw cycles. Long-term storage in solution is not recommended due to hydrolysis risks .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Key properties include:

- Molecular formula : C13H17ClN2O

- Solubility : >50 mg/mL in water, DMSO, and methanol

- Melting point : 215–217°C (decomposition observed above 220°C)

- pKa : 8.2 (amine group), critical for pH-dependent solubility in biological assays .

Advanced Research Questions

Q. How can researchers resolve conflicting data on this compound’s isomerization behavior under physiological conditions?

Conflicting reports on isomerization (e.g., E/Z isomer ratios) may arise from varying pH or temperature during analysis. To standardize results:

Use chiral HPLC with a cellulose-based column (e.g., Chiralcel OD-H) and isocratic elution (hexane:ethanol:diethylamine, 80:20:0.1).

Validate method robustness by spiking samples with synthetic isomers (if available).

Monitor isomer stability via time-course studies (0–24 hrs) in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) .

Q. What experimental strategies are effective for identifying this compound metabolites in in vitro hepatic models?

Incubation : Use human liver microsomes (HLMs) with NADPH regeneration systems (1–2 hrs, 37°C).

Detection : Employ LC-QTOF-MS in positive ion mode with a mass error tolerance ≤5 ppm. Key metabolites (e.g., N-demethylated or hydroxylated derivatives) can be predicted using software like Meteor Nexus.

Validation : Compare fragmentation patterns with synthetic standards and quantify using stable isotope-labeled internal standards (e.g., d3-dimethisoquin) .

Q. How should researchers address discrepancies in reported IC50 values for this compound in receptor-binding assays?

Discrepancies may stem from differences in:

- Receptor preparation : Use membrane fractions from the same cell line (e.g., HEK293 expressing human α7-nAChR).

- Radioligand choice : Compare results using [<sup>3</sup>H]-epibatidine (high affinity) vs. [<sup>125</sup>I]-α-bungarotoxin (irreversible binding).

- Data normalization : Include positive controls (e.g., MLA for α7-nAChR) in each assay plate to correct for inter-experimental variability .

Q. What methodologies are recommended for assessing this compound’s photodegradation kinetics?

Light exposure : Use a solar simulator (300–800 nm, 250 W/m²) with samples in quartz cuvettes.

Kinetic analysis : Collect time-point samples (0–6 hrs) and quantify degradation via HPLC-UV.

Product identification : Isolate photoproducts using preparative TLC (silica gel, chloroform:methanol 9:1) and characterize via <sup>1</sup>H NMR (e.g., loss of aromatic protons indicates ring cleavage) .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.